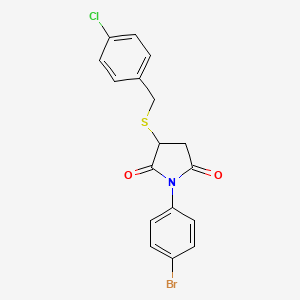

1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione

Description

1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione (CAS: 298218-18-5) is a pyrrolidine-2,5-dione derivative featuring a 4-bromophenyl group at position 1 and a 4-chlorobenzylsulfanyl moiety at position 2. This compound belongs to the maleimide family, known for their biological activity, particularly in kinase inhibition and anticancer applications . Its synthesis likely involves nucleophilic substitution or Michael addition reactions, as inferred from analogous compounds (e.g., ).

Properties

IUPAC Name |

1-(4-bromophenyl)-3-[(4-chlorophenyl)methylsulfanyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClNO2S/c18-12-3-7-14(8-4-12)20-16(21)9-15(17(20)22)23-10-11-1-5-13(19)6-2-11/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONFGKFGALOECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione, a compound with the molecular formula C17H13BrClNO2S and a molecular weight of 410.71 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly as a potential therapeutic agent.

Synthesis

The compound can be synthesized through various chemical reactions involving pyrrole derivatives. The synthetic route typically includes the reaction of 1-(4-bromophenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal followed by further modifications to introduce the sulfanyl group. The overall yield and purity of the synthesized compound are critical for its subsequent biological evaluation.

Antitumor Activity

Research indicates that similar pyrrole derivatives, particularly those containing halogenated phenyl groups, exhibit significant antitumor properties. For instance, studies on related compounds have shown their ability to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor proliferation.

- Mechanism of Action : These compounds often act as inhibitors of tyrosine kinases, which play a crucial role in cancer cell signaling. By binding to ATP-binding sites on receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), they can disrupt downstream signaling pathways that promote tumor growth and metastasis .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is vital for reducing potential side effects in therapeutic applications.

Case Studies

Several case studies highlight the biological activity of similar pyrrole derivatives:

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various pyrrole derivatives on colon cancer cell lines (HCT-116, SW-620). The results indicated that certain compounds exhibited GI50 values in the nanomolar range (approximately 1.0–1.6 × 10^-8 M), suggesting potent antitumor activity .

- Molecular Docking Studies : Computational studies using molecular docking techniques have shown that these compounds can form stable complexes with key receptors involved in tumor growth, supporting their potential as targeted therapies .

Safety Profile

While investigating the biological activity, it is also essential to consider the safety profile of this compound. According to safety data sheets:

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Several studies have investigated the anticancer properties of pyrrole derivatives. The compound has shown potential in inhibiting the growth of various cancer cell lines, attributed to its ability to interfere with cell cycle progression and induce apoptosis. For instance, a study demonstrated that derivatives of dihydropyrrole compounds exhibited significant cytotoxicity against human cancer cells .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be linked to the presence of the bromophenyl and chlorobenzyl groups, which enhance its interaction with microbial membranes .

- Anti-inflammatory Effects : Research has indicated that derivatives containing the pyrrole structure can reduce inflammation markers in vitro and in vivo. This property is crucial for developing treatments for inflammatory diseases .

Organic Synthesis Applications

- Building Block for Complex Molecules : The unique structure of 1-(4-Bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione makes it an excellent precursor for synthesizing more complex organic molecules. It can undergo various reactions such as nucleophilic substitutions and cycloadditions to yield new compounds with potential biological activities .

- Synthesis of Novel Derivatives : The compound serves as a starting material for synthesizing novel derivatives with modified biological properties. For example, researchers have synthesized various pyrrole-based compounds that exhibit enhanced pharmacological profiles compared to their parent structures .

Material Science Applications

- Polymer Chemistry : The compound's unique chemical structure allows it to be utilized in polymer synthesis, particularly in creating materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's stability and performance under various conditions .

- Dyes and Pigments : Due to its chromophoric nature, this compound is being explored as a potential dye or pigment in various applications, including textiles and coatings. Its stability and colorfastness make it suitable for these applications .

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of new pyrrole derivatives based on this compound was conducted to evaluate their cytotoxic effects against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as new anticancer drugs .

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound’s core pyrrolidine-2,5-dione scaffold is shared with several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Comparison of Pyrrolidine-2,5-dione Derivatives

- MI-1 () incorporates a trifluoromethylphenylamino group, which may improve kinase inhibitory activity due to electron-withdrawing effects . Anthracene-linked derivatives (e.g., 25a in ) exhibit extended conjugation, likely altering UV-Vis absorption and redox properties .

Physicochemical Properties and Solubility

- Molecular Weight and LogP :

- The target compound (MW: ~423.7 g/mol) is heavier than MI-1 (MW: ~455.8 g/mol) but lighter than anthracene-linked 25a (MW: ~600+ g/mol).

- The 4-chlorobenzylsulfanyl group increases logP compared to pyridinylsulfanyl analogs (), suggesting lower aqueous solubility .

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromophenyl)-3-((4-chlorobenzyl)sulfanyl)dihydro-1H-pyrrole-2,5-dione?

The compound can be synthesized via Michael addition or Claisen–Schmidt condensation reactions. For example, analogous pyrrolidine-2,5-dione derivatives are synthesized by reacting maleic anhydride derivatives with thiol-containing substituents under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction time (8–12 hrs) and temperature (80–100°C) is critical to avoid side products. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for determining bond lengths, angles, and stereochemistry. For example, related bromophenyl-chlorophenyl derivatives show C-Br and C-Cl bond lengths of ~1.89 Å and ~1.74 Å, respectively, with dihedral angles between aromatic rings ranging from 45–65° . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.05 ensure accuracy .

Q. What analytical techniques are used for purity assessment?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm is standard. Complementary techniques include:

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while the pyrrolidine-dione carbonyls resonate at δ 170–175 ppm .

- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What experimental evidence supports its mechanism of action in inducing apoptosis?

Analogous compounds (e.g., MI-1) activate mitochondria-dependent apoptosis in HCT116 colon carcinoma cells by:

- Caspase-3 activation (measured via fluorometric assays using Ac-DEVD-AMC substrate).

- Downregulation of Bcl-2 (Western blot, ~50% reduction at 10 µM) and upregulation of Apaf1 (2.5-fold increase) .

- DNA fragmentation (TUNEL assay) and single-strand breaks (alkaline comet assay) at IC₅₀ values of 8–12 µM .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Key modifications include:

- Substitution at position 3 : Replacing the sulfanyl group with sulfonyl increases electrophilicity, improving kinase inhibition (e.g., IC₅₀ from 15 µM to 7 µM against PKCα) .

- Halogen variation : Fluorine at the benzyl position enhances blood-brain barrier penetration (logP reduction by ~0.5) .

- Rigid aromatic systems : Anthracene-fused derivatives show improved DNA intercalation (Kd = 0.8 µM vs. 2.5 µM for parent compound) .

Q. What are the challenges in designing in vivo studies for this compound?

- Pharmacokinetics : Low oral bioavailability (<20% in rats) due to poor solubility (logS = -4.2). Strategies include nanoformulation (e.g., PLGA nanoparticles) or prodrug design (esterification of carbonyl groups) .

- Toxicity : Hepatotoxicity observed at doses >50 mg/kg (mouse models). Regular ALT/AST monitoring and dose escalation studies (starting at 5 mg/kg) are recommended .

Q. How can computational methods predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : The compound’s sulfanyl group forms hydrogen bonds with caspase-3 (binding energy = -9.2 kcal/mol) .

- DFT calculations : HOMO-LUMO gaps (~4.1 eV) correlate with redox activity, suggesting ROS generation as a secondary apoptosis mechanism .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 8 µM vs. 15 µM in HCT116 cells) may arise from:

- Cell passage number : Later passages (>30) show reduced sensitivity due to genetic drift.

- Assay conditions : Serum-free media increases potency by 30% compared to serum-containing media . Standardize protocols using ATCC-validated cell lines and MTT assays with 48-hour exposure .

Q. What strategies improve crystallographic data quality for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.